N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
The compound “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzothiophene group, which is a type of heterocyclic compound . The molecule also contains a sulfamoyl group and a benzamide group, which are common in various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiophene, sulfamoyl, and benzamide groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the sulfamoyl and benzamide could influence the compound’s solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could be quite varied. It could be investigated for potential medicinal properties, given the presence of functional groups common in pharmaceuticals. Alternatively, it could be studied as part of a broader investigation into the properties and reactivity of benzothiophene compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-4-24(5-2)30(27,28)18-12-10-16(11-13-18)21(25)23-15-22(3,26)20-14-17-8-6-7-9-19(17)29-20/h6-14,26H,4-5,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVQOLSCQZDJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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